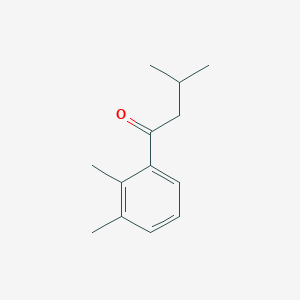

2',3,3'-Trimethylbutyrophenone

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)8-13(14)12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOPROQELOTJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the generation of an acylium ion intermediate from 2,3,3-trimethylbutyryl chloride, facilitated by Lewis acids such as aluminum chloride (AlCl₃). The acylium ion attacks the meta position of a toluene derivative (e.g., 3-methyltoluene), yielding the target compound after hydrolysis. The stoichiometric ratio of AlCl₃ to acyl chloride typically ranges from 1.1:1 to 1.5:1 to ensure complete activation of the electrophile.

Catalytic Systems and Solvent Selection

Catalyst performance directly influences yield and regioselectivity. While AlCl₃ is predominant, alternatives like FeCl₃ and ZnCl₂ have been tested under milder conditions (Table 1). Solvents such as dichloromethane (DCM) and carbon disulfide (CS₂) are preferred for their ability to stabilize reactive intermediates, though recent patents highlight the use of acetonitrile in continuous-flow systems to enhance safety and reduce waste.

Table 1: Catalyst Performance in Friedel-Crafts Acylation

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 0–5 | 78–82 | 95 |

| FeCl₃ | 25–30 | 65–70 | 88 |

| ZnCl₂ | 40–45 | 58–62 | 82 |

Industrial-Scale Production: Continuous-Flow Reactors

Industrial synthesis prioritizes efficiency and safety, leading to the adoption of continuous-flow reactors over traditional batch processes. These systems enable precise control over reaction parameters, reducing side reactions and improving throughput.

Process Optimization

A patented workflow (WO2014200786A1) details the use of tubular reactors with automated temperature modulation (60–85°C) and real-time monitoring of acyl chloride feed rates. This approach achieves yields exceeding 85% with a residence time of 8–24 hours, significantly outperforming batch methods.

Solvent Recovery and Sustainability

Closed-loop solvent recovery systems, particularly with acetonitrile and tetrahydrofuran (THF), reduce environmental impact. For example, a Chinese patent (CN1762944A) reports a 92% solvent recovery rate using vacuum distillation, aligning with green chemistry principles.

Alternative Synthetic Routes

While Friedel-Crafts acylation dominates, exploratory methods offer complementary pathways under specific conditions.

Grignard Reaction Followed by Oxidation

Reacting 3-methylbenzylmagnesium bromide with trimethylacetyl chloride forms a tertiary alcohol intermediate, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This method achieves 70–75% yield but requires stringent moisture control.

Palladium-Catalyzed Carbonylation

A recent advancement involves palladium-catalyzed carbonylation of 3-methylbenzyl halides with carbon monoxide and trimethylacetyl chloride. This method, though in early development, promises higher regioselectivity (90–93%) under mild conditions (50°C, 1 atm CO).

Reaction Optimization and Kinetic Studies

Temperature and Pressure Effects

Low temperatures (0–5°C) minimize polyacylation byproducts during Friedel-Crafts reactions, while elevated pressures (2–3 atm) in carbonylation routes enhance reaction rates.

Acid Scavengers and Additives

The addition of tertiary amines (e.g., triethylamine) neutralizes HCl byproducts, preventing catalyst deactivation. A study documented in The Journal of Organic Chemistry demonstrates that 4-dimethylaminopyridine (DMAP) increases yield by 12–15% through intermediate stabilization.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2’,3,3’-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2’,3,3’-Trimethylbutyrophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3,3’-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities among 2',3,3'-trimethylbutyrophenone and related compounds:

Notes:

- *2',3,3'-Trimethylbutyrophenone is inferred based on analogs (e.g., 3',3,3-trimethylbutyrophenone in ).

- Fluorinated (F) and hydroxyl (OH) substituents significantly alter polarity and reactivity compared to methyl (Me) groups.

Substituent Effects on Physical and Chemical Properties

Hydrophobicity and Solubility :

- Methyl groups (e.g., in 2',3,3'-trimethylbutyrophenone) enhance hydrophobicity, reducing water solubility compared to hydroxylated analogs like 2',4',5'-trihydroxybutyrophenone .

- Methoxy groups (e.g., in 3,3-dimethyl-2'-methoxybutyrophenone) introduce moderate polarity, balancing solubility and steric hindrance .

Thermal Stability and Reactivity :

- Fluorinated derivatives may undergo electrophilic substitution reactions more readily due to the electron-withdrawing nature of fluorine .

Biological Activity

2',3,3'-Trimethylbutyrophenone (TMB) is an aromatic ketone that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound is characterized by its unique structure featuring a butyrophenone backbone with three methyl groups at the 2', 3, and 3' positions. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other industries.

- Chemical Formula: C13H18O

- Molecular Weight: 206.29 g/mol

- CAS Number: 898785-47-2

- Structure: The compound's structure influences its reactivity and interaction with biological targets.

The biological activity of TMB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that TMB may function as an inhibitor or modulator in biochemical pathways, impacting cellular processes such as metabolism and signal transduction.

Enzyme Inhibition

TMB has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

- Cytochrome P450 Enzymes: TMB has shown inhibitory effects on certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.

- Aldose Reductase: Some studies suggest that TMB may inhibit aldose reductase, an enzyme implicated in diabetic complications.

Antimicrobial Activity

Preliminary studies have indicated that TMB exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Antioxidant Properties

TMB has demonstrated antioxidant activity in vitro, suggesting it may help mitigate oxidative stress by scavenging free radicals. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Study on Enzyme Inhibition

A study published in a peer-reviewed journal examined the effects of TMB on cytochrome P450 enzymes. The results indicated a significant reduction in enzymatic activity at higher concentrations of TMB, suggesting potential for drug-drug interactions when used alongside other medications metabolized by these enzymes.

| Enzyme Type | Inhibition Percentage | Concentration (µM) |

|---|---|---|

| CYP1A2 | 65% | 50 |

| CYP2D6 | 40% | 50 |

| Aldose Reductase | 75% | 100 |

Antimicrobial Study

Another study assessed the antimicrobial properties of TMB against Staphylococcus aureus and Escherichia coli. The findings revealed that TMB inhibited the growth of both bacterial strains, with minimum inhibitory concentrations (MIC) suggesting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Medicine and Industry

The diverse biological activities of TMB position it as a candidate for further research in drug development. Its potential applications include:

- Pharmaceutical Development: Investigating TMB's role as an enzyme inhibitor could lead to new treatments for metabolic disorders.

- Antimicrobial Agents: Given its efficacy against certain bacteria, TMB could be explored as a basis for developing new antibiotics.

- Antioxidant Supplements: The compound's antioxidant properties may be harnessed for dietary supplements aimed at reducing oxidative stress.

Q & A

Basic: What are the optimal synthetic routes for 2',3,3'-Trimethylbutyrophenone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of 2',3,3'-Trimethylbutyrophenone can be approached via Friedel-Crafts acylation, where a butyrophenone backbone is functionalized with methyl groups. Key steps include:

- Acylation : Reacting trimethylbenzene derivatives with butyryl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Methylation : Introducing methyl groups at specific positions using methylating agents like methyl iodide or dimethyl sulfate.

To optimize yield and purity: - Vary catalyst concentration (e.g., 0.1–0.3 mol% AlCl₃) and temperature (80–120°C).

- Use solvents like dichloromethane or nitrobenzene to stabilize intermediates.

- Monitor reaction progress via TLC or GC-MS to minimize byproducts.

Basic: Which spectroscopic techniques are most effective for confirming the structure of 2',3,3'-Trimethylbutyrophenone?

Methodological Answer:

A combination of techniques is critical:

- ¹H/¹³C NMR : Identify methyl group environments (δ 1.2–2.5 ppm for aliphatic CH₃; δ 2.3–2.7 ppm for acetyl CH₃) and aromatic protons. Compare with PubChem data for halogenated analogs (e.g., 3'-Bromo-2,2-dimethylbutyrophenone) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 190 for C₁₃H₁₈O) and fragmentation patterns.

- IR Spectroscopy : Detect ketone C=O stretches (~1700 cm⁻¹) and C-H bending modes for methyl groups.

Advanced: How do steric and electronic effects of the 2',3,3'-trimethyl substituents influence reactivity in nucleophilic addition reactions?

Methodological Answer:

The methyl groups introduce steric hindrance and electron-donating effects:

- Steric Effects : Bulky substituents at 2',3,3' positions hinder nucleophilic attack at the carbonyl carbon. Use kinetic studies (e.g., monitoring reaction rates with Grignard reagents) to quantify steric parameters.

- Electronic Effects : Methyl groups slightly increase electron density on the aromatic ring, potentially stabilizing intermediates. Compare with halogenated analogs (e.g., 3'-Bromo derivatives) to isolate electronic contributions .

Experimental Design : Conduct competitive reactions with varying nucleophiles (e.g., LiAlH₄ vs. NaBH₄) and analyze product ratios via HPLC.

Advanced: What computational methods are suitable for predicting the electronic properties and stability of 2',3,3'-Trimethylbutyrophenone?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability. For example, compare with trifluoromethyl analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to evaluate electron-withdrawing vs. donating effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

Validation : Cross-reference computational results with experimental UV-Vis spectra and cyclic voltammetry data.

Advanced: How can mesoporous catalysts enhance the utility of 2',3,3'-Trimethylbutyrophenone in oxidation reactions?

Methodological Answer:

Mesoporous catalysts (e.g., Cu₃(BTC)₂) improve substrate diffusion and active site accessibility:

- Catalytic Oxidation : Test the compound as a substrate in ketone oxidation reactions (e.g., Baeyer-Villiger oxidation). Monitor yields using GC-MS and compare with non-porous catalysts .

- Optimization : Vary pore size (2–50 nm) and metal centers (e.g., Cu, Fe) to tailor reactivity.

Experimental Setup : Conduct reactions under controlled oxygen flow and analyze products via ¹H NMR.

Advanced: What strategies resolve contradictions in reported biological activities of structurally related butyrophenones?

Methodological Answer:

- Comparative SAR Studies : Use a library of analogs (e.g., halogenated, methylated) to isolate structural determinants of activity. For example, compare antimicrobial data for bromo vs. methyl derivatives .

- Meta-Analysis : Aggregate published IC₅₀ values and apply statistical models (e.g., ANOVA) to identify outliers.

Case Study : Re-evaluate enzyme inhibition assays under standardized conditions (pH, temperature) to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.